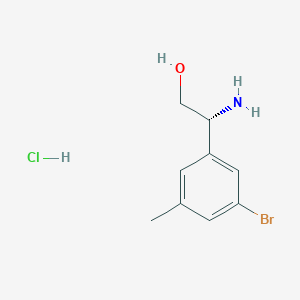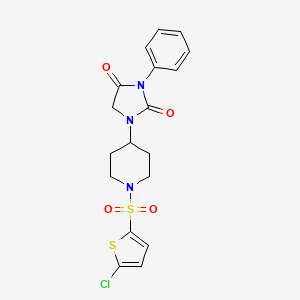
1-(1-((5-Chlorothiophène-2-yl)sulfonyl)pipéridin-4-yl)-3-phénylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la lipase pancréatique
Ce composé a été étudié pour son potentiel en tant qu’inhibiteur de la lipase pancréatique. Les inhibiteurs de la lipase pancréatique sont importants dans le traitement de l’obésité car ils réduisent la digestion et l’absorption des graisses alimentaires. L’efficacité du composé dans cette application pourrait être comparée à celle de médicaments standards comme l’Orlistat, offrant une alternative dans les thérapies de gestion du poids .
Activité antimicrobienne
Les bases de Schiff dérivées de composés similaires ont montré des résultats prometteurs en tant qu’agents antimicrobiens. Les caractéristiques structurales du composé peuvent contribuer à sa capacité à lutter contre les infections bactériennes, agissant potentiellement contre diverses souches bactériennes en perturbant la synthèse de leur paroi cellulaire ou d’autres processus vitaux .
Propriétés antioxydantes
L’activité antioxydante de ces composés est mesurée par leur capacité à piéger les radicaux libres. Cette propriété est cruciale pour prévenir le stress oxydatif, qui peut conduire à des maladies chroniques telles que le cancer et les maladies cardiaques. La capacité antioxydante du composé pourrait être évaluée en utilisant des méthodes telles que le test DPPH et comparée à des normes comme le Trolox .
Études de théorie de la fonctionnelle de la densité (DFT)
Les études DFT peuvent fournir des informations sur la structure électronique et les propriétés du composé. Ces calculs théoriques aident à comprendre le potentiel électrostatique moléculaire, les énergies de la plus haute orbitale moléculaire occupée (HOMO) et de la plus basse orbitale moléculaire vacante (LUMO), qui sont essentielles pour prédire la réactivité et l’interaction avec les cibles biologiques .
Applications d’analyse spectrale
La structure du composé peut être élucidée en utilisant diverses techniques spectrales telles que la spectroscopie UV-Visible, FTIR, RMN et MS. Ces méthodes sont fondamentales pour confirmer l’identité et la pureté du composé, ce qui est essentiel pour son application dans tout contexte de recherche .
Évaluation de la stabilité thermique
La compréhension de la stabilité thermique du composé est essentielle pour son application pratique. L’analyse thermogravimétrique (TGA) peut fournir des données sur la température de décomposition et le comportement thermique du composé, ce qui est important pour les considérations de stockage et de manipulation .
Synthèse de composés dérivés
Le composé peut servir de précurseur pour synthétiser une gamme de composés dérivés ayant des activités biologiques variées. Ces dérivés peuvent être adaptés à des applications spécifiques, telles que les systèmes de délivrance de médicaments ciblés ou les agents diagnostiques .
Études d’amarrage moléculaire
Les simulations d’amarrage moléculaire peuvent prédire l’affinité de liaison et le mode d’interaction du composé avec les cibles biologiques, telles que les enzymes ou les récepteurs. Cette application est cruciale pour la découverte et le développement de médicaments, offrant une approche computationnelle pour cribler les candidats médicaments potentiels .
Propriétés
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-6-7-17(27-15)28(25,26)20-10-8-13(9-11-20)21-12-16(23)22(18(21)24)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQLOBDGZJTBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)
![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
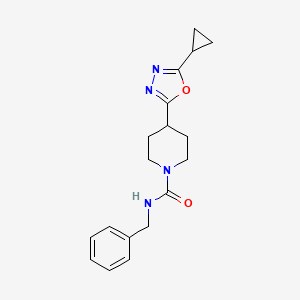
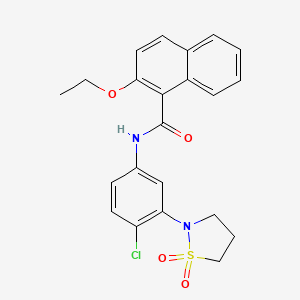
![N-(2-ethylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2359339.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2359341.png)

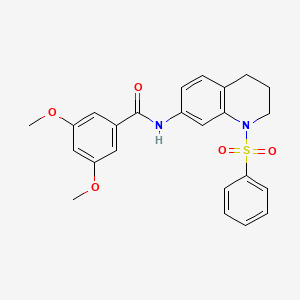
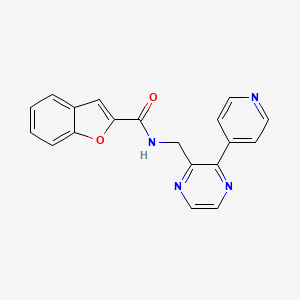
![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
![(2Z)-2-(3,4-dimethoxyphenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2359350.png)
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2359353.png)
